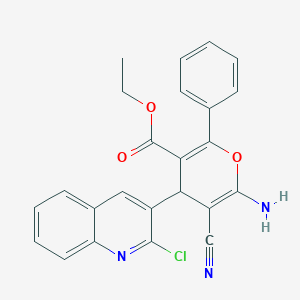

ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of quinoline-based 4H-pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, cyano, and ester groups, makes this compound a versatile scaffold for the development of new therapeutic agents.

Properties

Molecular Formula |

C24H18ClN3O3 |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C24H18ClN3O3/c1-2-30-24(29)20-19(16-12-15-10-6-7-11-18(15)28-22(16)25)17(13-26)23(27)31-21(20)14-8-4-3-5-9-14/h3-12,19H,2,27H2,1H3 |

InChI Key |

GSQGATDENPJWOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC3=CC=CC=C3N=C2Cl)C#N)N)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate can be achieved through a multi-component domino Knoevenagel–Michael cyclocondensation reaction. This method involves the reaction of an aromatic aldehyde, an active methylene compound, and activated C–H acids like alkylacetoacetates or dimedone in ethanol under reflux conditions . The reaction is catalyzed by cinchonine, which provides a metal-free approach with high yields and mild reaction conditions. The product is purified and analyzed by spectroscopic data, including 1H NMR .

Chemical Reactions Analysis

Ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-based derivatives.

Reduction: Reduction reactions can modify the cyano and ester groups.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and bioactive compounds.

Biology: The compound exhibits potential antibacterial, antitumor, antioxidant, and antifungal activities.

Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of photoactive materials and calcium channel antagonists.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate can be compared with other quinoline-based 4H-pyran derivatives, such as:

- 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile

- 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of amino, cyano, and ester groups in this compound contributes to its distinct chemical reactivity and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.